3-{2-(1,3-benzodioxol-5-yl)-4-hydroxy-3-[(4-methylphenyl)carbonyl]-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}propanoic acid
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Overview
Description
3-{2-(1,3-benzodioxol-5-yl)-4-hydroxy-3-[(4-methylphenyl)carbonyl]-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}propanoic acid is a complex organic compound characterized by its unique structure, which includes a benzodioxole ring, a hydroxy group, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Common reagents used in these reactions include palladium catalysts, sodium hydride, and various organic solvents such as DMF and toluene .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-{2-(1,3-benzodioxol-5-yl)-4-hydroxy-3-[(4-methylphenyl)carbonyl]-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The benzodioxole ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carbonyl group can produce an alcohol.
Scientific Research Applications
3-{2-(1,3-benzodioxol-5-yl)-4-hydroxy-3-[(4-methylphenyl)carbonyl]-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}propanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-{2-(1,3-benzodioxol-5-yl)-4-hydroxy-3-[(4-methylphenyl)carbonyl]-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-(1,3-Benzodioxol-5-yl)-2-methylpropanoic acid: Shares the benzodioxole ring but differs in the side chain structure.
2-Propenal, 3-(1,3-benzodioxol-5-yl): Contains a similar benzodioxole ring but has a different functional group arrangement.
Uniqueness
3-{2-(1,3-benzodioxol-5-yl)-4-hydroxy-3-[(4-methylphenyl)carbonyl]-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}propanoic acid is unique due to its combination of functional groups and structural features, which confer specific chemical and biological properties not found in other similar compounds.
Properties
Molecular Formula |
C22H19NO7 |
---|---|
Molecular Weight |
409.4 g/mol |
IUPAC Name |
3-[(3E)-2-(1,3-benzodioxol-5-yl)-3-[hydroxy-(4-methylphenyl)methylidene]-4,5-dioxopyrrolidin-1-yl]propanoic acid |
InChI |
InChI=1S/C22H19NO7/c1-12-2-4-13(5-3-12)20(26)18-19(14-6-7-15-16(10-14)30-11-29-15)23(9-8-17(24)25)22(28)21(18)27/h2-7,10,19,26H,8-9,11H2,1H3,(H,24,25)/b20-18+ |
InChI Key |
NMVRDLFSQGSKIS-CZIZESTLSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCC(=O)O)C3=CC4=C(C=C3)OCO4)/O |
Canonical SMILES |
CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCC(=O)O)C3=CC4=C(C=C3)OCO4)O |
Origin of Product |
United States |
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